Product packaging for Rhodamine dithenoyl hydrazide(Cat. No.:)

Rhodamine dithenoyl hydrazide

Cat. No.: B10820093
M. Wt: 676.8 g/mol
InChI Key: GPAKQTVSGMTUOI-UHFFFAOYSA-N
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Description

Thematic Landscape of Fluorescent Chemosensors in Analytical Science

Fluorescent chemosensors are molecules designed to detect specific analytes, such as ions or neutral molecules, through a change in their fluorescent properties. rsc.org These sensors have become indispensable tools across a multitude of scientific disciplines, including biology, pharmacology, and environmental science. rsc.org The fundamental principle behind their operation involves the interaction between the chemosensor and the target analyte, which modulates the fluorescence of the sensor, providing a detectable signal. acs.org This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or a shift in the wavelength of the emitted light. nih.gov

The appeal of fluorescent chemosensors in analytical science stems from their high sensitivity, selectivity, and the ability to provide real-time information. acs.org Unlike many traditional analytical techniques, fluorescence-based methods are often non-invasive and can be used for in-situ measurements in complex environments, including living cells and organisms. researchgate.net The development of these molecular probes has enabled the visualization of dynamic biological processes, the monitoring of environmental pollutants, and the detection of clinically relevant biomarkers. acs.org The design of a chemosensor typically involves integrating a recognition unit (receptor) that selectively binds the analyte with a signaling unit (fluorophore) that reports the binding event. mdpi.com

Preeminence of Rhodamine Scaffolds in Molecular Probe Development

Among the various classes of fluorophores, rhodamine dyes have emerged as a preeminent scaffold for the development of fluorescent chemosensors. researchgate.net Their widespread use is attributed to a combination of exceptional photophysical properties, including high molar extinction coefficients, excellent fluorescence quantum yields, and remarkable photostability. researchgate.netrsc.org Rhodamine derivatives typically exhibit absorption and emission in the visible to near-infrared (NIR) region of the electromagnetic spectrum, which is advantageous for biological applications as it minimizes autofluorescence from native biomolecules. nsf.gov

A key feature of many rhodamine-based probes is the spirolactam ring structure. In its closed, spirolactam form, the rhodamine scaffold is typically colorless and non-fluorescent. researchgate.netpsu.edu Interaction with a specific analyte can trigger the opening of this ring, leading to the formation of the highly conjugated and fluorescent quinoid form. nih.gov This "off-on" switching mechanism provides a high signal-to-noise ratio, making it possible to detect even minute quantities of the target analyte. researchgate.net The versatility of rhodamine chemistry allows for the straightforward introduction of various recognition moieties, enabling the design of probes for a wide array of ions and molecules. psu.edu

Emergence of Rhodamine Dithenoyl Hydrazide as a Specialized Probe

This compound is a fluorescent and colorimetric probe that has been developed for the selective detection of ferric iron (Fe³⁺). caymanchem.com This compound is characterized by the attachment of two thenoyl groups to the hydrazide functionalized rhodamine B core. researchgate.net The synthesis of this compound can be achieved in a single step through the reaction of Rhodamine B hydrazide with 2-thiophenecarbonyl chloride. researchgate.net In the absence of Fe³⁺, the probe exists in its colorless, non-fluorescent spirolactam form. caymanchem.com

Upon binding to ferric iron, this compound undergoes a distinct color change to pink and exhibits a significant enhancement in fluorescence. caymanchem.com This response is highly selective for Fe³⁺ over other metal ions, including ferrous iron (Fe²⁺) and a range of other cations and anions. caymanchem.combertin-bioreagent.com The probe displays excitation and emission maxima at approximately 534 nm and 550-700 nm, respectively, with a specific emission peak at 588 nm in the presence of Fe³⁺. caymanchem.combertin-bioreagent.com This selectivity and clear visual response make it a valuable tool for the detection of ferric iron in both aqueous solutions and within living cells. caymanchem.com

This compound belongs to the broader class of hydrazide-functionalized rhodamine derivatives. The foundational molecule in this class is rhodamine B hydrazide, which is synthesized by the reaction of rhodamine B with hydrazine (B178648) hydrate (B1144303). psu.eduspectroscopyonline.com Rhodamine B hydrazide itself has been utilized as a chemodosimeter for the detection of ions like Cu²⁺. psu.edu

The hydrazide group serves as a versatile platform for further functionalization, allowing for the introduction of various acyl chlorides or other reactive groups to create a diverse library of rhodamine-based probes. mdpi.com By altering the substituent on the hydrazide nitrogen, researchers can fine-tune the probe's selectivity and sensitivity for different analytes. For instance, derivatives have been designed to detect a range of metal ions, including Hg²⁺ and Pb²⁺, as well as other species. spectroscopyonline.commdpi.com The N,N-dithenoyl substitution in this compound is what confers its high selectivity for ferric iron, demonstrating how targeted modifications to the hydrazide-functionalized rhodamine scaffold can lead to the development of highly specialized and effective chemosensors. caymanchem.comresearchgate.net

Research Findings for this compound

PropertyValueSource
Analyte Ferric Iron (Fe³⁺) caymanchem.com
Detection Method Colorimetric and Fluorescent caymanchem.com
Excitation Maximum 534 nm caymanchem.com
Emission Maximum 550-700 nm (peak at 588 nm with Fe³⁺) caymanchem.combertin-bioreagent.com
Visual Change Colorless to Pink caymanchem.com
Selectivity High for Fe³⁺ over Fe²⁺ and other ions caymanchem.combertin-bioreagent.com
Synthesis Precursors Rhodamine B hydrazide, 2-thiophenecarbonyl chloride researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H36N4O4S2 B10820093 Rhodamine dithenoyl hydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H36N4O4S2

Molecular Weight

676.8 g/mol

IUPAC Name

N-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-N-(thiophene-2-carbonyl)thiophene-2-carboxamide

InChI

InChI=1S/C38H36N4O4S2/c1-5-39(6-2)25-17-19-29-31(23-25)46-32-24-26(40(7-3)8-4)18-20-30(32)38(29)28-14-10-9-13-27(28)35(43)42(38)41(36(44)33-15-11-21-47-33)37(45)34-16-12-22-48-34/h9-24H,5-8H2,1-4H3

InChI Key

GPAKQTVSGMTUOI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3N(C(=O)C6=CC=CS6)C(=O)C7=CC=CS7

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Rhodamine Dithenoyl Hydrazide

Convergent Synthetic Pathways to Rhodamine Dithenoyl Hydrazide

The synthesis of this compound is primarily achieved through a convergent approach, relying on the preparation of a key intermediate, Rhodamine B hydrazide, which is then acylated.

The most direct method for synthesizing this compound involves a single-step acylation reaction. researchgate.netnih.gov This process starts with the precursor Rhodamine B hydrazide, which is reacted with 2-thiophenecarbonyl chloride. researchgate.netnih.gov The synthesis results in the formation of a novel N,N-dithenoyl-rhodamine based fluorescent and colorimetric probe. researchgate.netnih.gov

The reaction typically involves combining Rhodamine B hydrazide with 2-thiophenecarbonyl chloride in a suitable solvent. nih.gov The structure of the resulting compound, referred to as Probe 1 in some literature, is confirmed using various spectroscopic methods, including ¹H NMR and ¹³C NMR spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). researchgate.netnih.gov This N,N-dithenoyl-rhodamine derivative features two thiophene (B33073) carbonyl groups that act as the coordinating functional recognition group. nih.gov In its pure state, this compound is a spirocyclic compound that is colorless and non-fluorescent. caymanchem.comrsc.org Upon binding with specific ions like ferric iron (Fe³⁺), it undergoes a structural change to an open-ring form, leading to a distinct color change from colorless to pink and a "turn-on" fluorescence response. nih.govcaymanchem.com

Table 1: Synthesis and Characterization of this compound (Probe 1)

Starting MaterialsProduct NameKey Reaction TypeCharacterization MethodsReference
Rhodamine B hydrazide, 2-Thiophenecarbonyl chlorideN,N-dithenoyl-rhodamine (Probe 1)Acylation¹H NMR, ¹³C NMR, IR, HRMS nih.gov

The synthesis of this compound is contingent upon the availability of its precursor, Rhodamine hydrazide. This intermediate is commonly prepared from either Rhodamine B or Rhodamine 6G. The standard procedure involves a one-step condensation reflux reaction between the rhodamine dye and hydrazine (B178648) hydrate (B1144303). rsc.orgnih.gov

For the synthesis of Rhodamine B hydrazide, Rhodamine B is dissolved in a solvent like ethanol (B145695) or methanol, and an excess of hydrazine hydrate is added. rsc.orgrsc.orgspectroscopyonline.com The mixture is then refluxed for several hours until the characteristic dark pink color of the solution fades, indicating the formation of the colorless, spirocyclic hydrazide form. rsc.orge3s-conferences.org After cooling, the product can be isolated as a pale pink solid. rsc.org Microwave-assisted synthesis has also been explored as a greener and faster alternative to conventional heating, often resulting in higher yields and simpler work-up procedures. tandfonline.com

Similarly, Rhodamine 6G hydrazide is synthesized by refluxing Rhodamine 6G with hydrazine hydrate in ethanol. nih.gov The completion of the reaction is marked by the solution becoming nearly clear. e3s-conferences.org The successful synthesis is confirmed by techniques like NMR, where the appearance of specific peaks indicates the formation of the C-N bond in the hydrazide. e3s-conferences.org

Table 2: Comparison of Synthesis Methods for Rhodamine Hydrazide Intermediates

PrecursorReagentMethodSolventKey FeaturesReference
Rhodamine BHydrazine HydrateConventional RefluxMethanol/EthanolColor change from pink to transparent/orange rsc.org, rsc.org
Rhodamine BHydrazine HydrateMicrowave IrradiationEthanolShorter reaction time, higher yield tandfonline.com
Rhodamine 6GHydrazine HydrateConventional RefluxMethanol/EthanolSolution becomes almost clear e3s-conferences.org, nih.gov

Single-Step Acylation via Rhodamine B Hydrazide and Thiophenecarbonyl Chloride

Strategic Derivatization for Tailored Performance

To enhance its utility, this compound and its precursors can be strategically derivatized. These modifications aim to improve properties like water solubility or to create complex architectures for advanced applications.

A significant challenge for many rhodamine-based probes is their limited solubility in aqueous environments. To overcome this, rhodamine derivatives are often conjugated with hydrophilic polymers, most notably Poly(ethylene glycol) (PEG). mdpi.comfrontiersin.org This process, known as PEGylation, significantly improves the water solubility and biocompatibility of the sensor. frontiersin.orgresearchgate.netnih.gov

A common strategy involves a Schiff base reaction between a rhodamine hydrazide (such as Rhodamine 6G hydrazide) and a PEG chain functionalized with aldehyde groups at its terminals (e.g., di-benzaldehyde terminated PEG). mdpi.comfrontiersin.orgnih.gov The reaction links the rhodamine moiety, which serves as the sensing fluorophore, to the hydrophilic PEG segment. frontiersin.orgnih.gov The resulting water-soluble rhodamine-poly(ethylene glycol) conjugate retains the ability to detect target analytes while being suitable for use in biological systems and aqueous media. mdpi.comresearchgate.net The successful conjugation is confirmed by FT-IR spectroscopy, which shows characteristic peaks for the newly formed imine linkage, and by UV-Vis spectroscopy. frontiersin.orgnih.gov

The principles of supramolecular chemistry have been applied to rhodamine derivatives to create complex, functional architectures held together by non-covalent interactions. These assemblies can exhibit unique host-guest properties and responsiveness. mdpi.com

One example involves the formation of pseudo nih.govrotaxane structures, where a rhodamine derivative is threaded through macrocyclic molecules. mdpi.com Another approach is the encapsulation of rhodamine molecules within a self-assembling system, such as a melamine-barbiturate supramolecular assembly. mdpi.com In such systems, interactions like π-π stacking between the aromatic rings of the rhodamine and the host molecules can drive the assembly process. mdpi.com Additionally, rhodamine derivatives have been covalently linked to cyclodextrins, creating conjugates that can self-assemble into rigid nanostructures in aqueous solutions. researchgate.net These supramolecular strategies open avenues for creating sophisticated sensors and materials where the photophysical properties of the rhodamine unit are modulated by the larger assembly.

To create more advanced sensing systems, such as ratiometric probes or platforms capable of Förster Resonance Energy Transfer (FRET), rhodamine units are often integrated with other fluorophores. This creates hybrid fluorescent platforms where the two dyes work in concert.

A notable example is the synthesis of a hybrid probe linking a rhodamine derivative to a boron-dipyrromethene (BODIPY) dye. researchgate.net The synthesis can be achieved using "click chemistry," a highly efficient and specific reaction, to connect the two fluorescent platforms. researchgate.net In another instance, a multi-stimuli responsive pseudo nih.govrotaxane was designed where the interaction with a metal ion triggers a FRET process between the components of the assembly. mdpi.com Researchers have also developed near-infrared (NIR) fluorescent probes based on hybrid rhodamine dyes for specialized imaging applications. nih.gov These hybrid platforms leverage the distinct spectral properties of each fluorophore to enable more complex detection mechanisms and outputs than a single fluorophore could achieve alone. researchgate.net

Cyclic Hydrazide Analogues and Their Structural Modifications

The foundational precursor for this compound is typically Rhodamine B hydrazide, a cyclic hydrazide analogue. The synthesis of Rhodamine B hydrazide itself is a well-established procedure involving the reaction of Rhodamine B with hydrazine hydrate, often under reflux in an ethanol solution. researchgate.net This reaction transforms the fluorescent, ring-opened amide structure of Rhodamine B into a non-fluorescent, spirolactam form.

The structural modification to introduce "dithenoyl" groups involves the reaction of the synthesized Rhodamine B hydrazide with a thiophene-containing acylating or aldehyde agent. For instance, the condensation reaction between rhodamine hydrazide and an aldehyde or ketone forms a hydrazone, a class of compounds containing the C=N-NH functional group. thaiscience.infouobaghdad.edu.iq In the context of "this compound," this would likely involve reacting Rhodamine B hydrazide with two equivalents of a thenoyl derivative, such as thiophenecarboxaldehyde, to form a dithienyl-substituted hydrazone.

Further structural modifications can be performed on the rhodamine core itself. One notable example is the conversion of the lactam carbonyl group (C=O) into a thiocarbonyl (C=S) using reagents like Lawesson's reagent. This creates thiooxo-rhodamine B hydrazone derivatives. Such modifications, particularly those incorporating sulfur-rich bithiophene groups, are designed to enhance selectivity towards specific analytes like heavy metal ions.

Additionally, the core cyclic hydrazide structure can be modified by reacting it with different amine-appended reagents to create probes for specific molecules, demonstrating the versatility of the rhodamine hydrazide scaffold for creating a variety of functional derivatives.

Rigorous Spectroscopic and Structural Characterization

To confirm the successful synthesis and elucidate the precise chemical structure of this compound and its analogues, a suite of advanced spectroscopic techniques is employed. These methods provide unambiguous evidence of the compound's molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is used to assign all proton and carbon signals and confirm the connectivity of the atoms.

¹H NMR: The ¹H NMR spectrum of a this compound would exhibit characteristic signals for the rhodamine backbone and the appended thenoyl groups. Key signals include triplets and quartets for the diethylamino groups, complex multiplets for the aromatic protons of the xanthene ring system, and distinct signals for the protons on the thiophene rings. The proton of the N-H group in the hydrazone moiety typically appears as a broad singlet in the downfield region of the spectrum (e.g., ~7.5-11.3 ppm). thaiscience.infouobaghdad.edu.iq The azomethine proton (-N=CH-) signal would also be a key indicator of hydrazone formation, appearing as a singlet. thaiscience.info

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For a this compound, characteristic signals would include those for the spiro-carbon of the lactam, the carbonyl carbon of the hydrazide moiety (typically in the range of 157-167 ppm), and the carbons of the xanthene, phenyl, and thiophene rings. nih.govmdpi.com The presence of the thiocarbonyl carbon in thiooxo-analogues would be confirmed by a characteristic downfield signal around 180-185 ppm. nih.gov

2D NMR (COSY, HMQC/HSQC): Two-dimensional NMR techniques are crucial for unambiguously assigning the complex spectra of these molecules. science.gov

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other (typically through 2-3 bonds), helping to establish the connectivity within the ethyl groups and trace the proton networks in the aromatic and thiophene rings. scielo.br

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances based on their known proton assignments. magritek.com More complex experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons over two or three bonds, which is vital for confirming the connection between the rhodamine core and the thenoyl hydrazide side chain. scielo.br

Table 1: Representative NMR Data for a Rhodamine-Thiophene Hydrazone Analogue

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
-CH₃ (ethyl)Triplet, ~1.2~13-15
-NCH₂- (ethyl)Quartet, ~3.1-3.4~43-46
Xanthene Ar-HMultiplets, ~6.2-7.9~98-154
Thiophene Ar-HMultiplets, ~7.0-8.0~125-145
Azomethine (-N=CH-)Singlet, ~7.6-8.1~140-150
Hydrazide (-NH-)Broad Singlet, ~7.8-11.3N/A
Spiro CN/A~65-67
Amide C=ON/A~164-166
Note: Chemical shifts are approximate and based on data from analogous compounds reported in the literature. thaiscience.infouobaghdad.edu.iqmdpi.com The exact values can vary depending on the solvent and specific molecular structure.

FTIR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum provides critical evidence for the formation of the hydrazone and the integrity of the spirolactam structure. analis.com.my

Key vibrational bands include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponds to the N-H bond of the hydrazide group. researchgate.netthaiscience.info

Aromatic C-H stretching: Signals typically appear just above 3000 cm⁻¹. thaiscience.info

Aliphatic C-H stretching: Signals for the ethyl groups appear just below 3000 cm⁻¹.

C=O stretching (Amide): A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the carbonyl group in the spirolactam ring. researchgate.net

C=N stretching (Imine): The formation of the hydrazone is confirmed by the appearance of a C=N stretching vibration, typically in the 1580-1610 cm⁻¹ range. thaiscience.infoanalis.com.my

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic rings. thaiscience.info

The successful synthesis of the hydrazone from the hydrazide is often confirmed by the appearance of the C=N imine band and the retention of the N-H and lactam C=O bands. analis.com.mymdpi.com

Table 2: Characteristic FTIR Absorption Bands for this compound Analogues

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Hydrazide N-HStretch3300 - 3500
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Amide C=OStretch1640 - 1680
Imine C=NStretch1580 - 1610
Aromatic C=CStretch1400 - 1600
Note: Frequencies are based on data for rhodamine hydrazide and hydrazone derivatives. researchgate.netthaiscience.info

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is a powerful technique used to determine the precise molecular weight and elemental formula of a synthesized compound. rsc.org ESI-MS is a soft ionization technique that allows large, non-volatile molecules like rhodamine derivatives to be analyzed without significant fragmentation. researchgate.net

For a compound like this compound, HRMS provides an experimentally measured mass with high accuracy (typically to four or five decimal places). This experimental mass can then be compared to the theoretical mass calculated for the expected chemical formula. A close match between the experimental and theoretical mass provides strong confirmation of the compound's identity and purity. mdpi.comacs.org For example, the analysis of a rhodamine-based conjugate would show a peak corresponding to the protonated molecule [M+H]⁺, and the measured m/z value would be used to confirm its elemental composition. mdpi.com

Mechanistic Principles of Rhodamine Dithenoyl Hydrazide Sensing

Spirolactam Ring-Opening Mechanism: Inducing Fluorescent Emission

The fundamental principle behind the sensory function of rhodamine dithenoyl hydrazide is the analyte-induced opening of a spirolactam ring. researchgate.netfrontiersin.orgnih.govmdpi.com In its native state, the rhodamine molecule exists in a colorless and non-fluorescent form due to the presence of a closed spirolactam structure. researchgate.netrsc.org This configuration effectively quenches the fluorescence of the xanthene fluorophore.

Upon interaction with a target analyte, such as Fe³⁺ ions, a coordination event occurs. caymanchem.comsioc-journal.cn This interaction induces a conformational change in the molecule, leading to the cleavage and opening of the spirolactam ring. frontiersin.orgnih.govrsc.org This structural transformation restores the conjugated π-system of the xanthene dye, resulting in a significant change in the molecule's electronic properties. researchgate.net Consequently, the molecule transitions to an "on" state, characterized by strong fluorescence emission and a distinct color change, typically to pink. caymanchem.commdpi.com This "off-on" switching mechanism provides a clear and sensitive signal for the detection of the target analyte. mdpi.comkoreascience.kr

The specificity of this ring-opening mechanism for certain analytes, like Fe³⁺, over other metal ions is a key feature of rhodamine-based probes. caymanchem.comnih.govsioc-journal.cn For instance, this compound shows a selective fluorescent response to ferric iron while remaining unresponsive to ferrous iron and a wide array of other cations and anions. caymanchem.combiocompare.com

Electrochemical and Photophysical Transduction Pathways

The conversion of the chemical recognition event—the binding of an analyte—into a measurable optical signal is governed by several interconnected photophysical and electrochemical pathways. These mechanisms are crucial for the high sensitivity and selectivity of this compound as a chemical sensor.

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular Charge Transfer (ICT) is a key process in the functioning of many rhodamine-based sensors. researchgate.netnih.govmdpi.com In the case of this compound derivatives, upon coordination with an analyte like Fe³⁺, the specific binding involves the oxygen and nitrogen atoms of the rhodamine moiety. frontiersin.orgresearchgate.net This interaction can modulate the electron density distribution within the molecule, influencing the ICT process. The structural change from the spirolactam to the open-ring form alters the electronic communication between the electron-donating and electron-accepting parts of the molecule, leading to the observed changes in the absorption and fluorescence spectra. nih.govdntb.gov.ua

Photoinduced Electron Transfer (PET) Quenching and Activation

Photoinduced Electron Transfer (PET) is another fundamental mechanism that can control the fluorescence of rhodamine-based probes. researchgate.netmdpi.com In the "off" state, a PET process can occur from a donor part of the molecule (the receptor unit) to the excited fluorophore (the rhodamine core), quenching its fluorescence. mdpi.comrsc.org When the probe binds to the target analyte, the energy levels of the receptor are altered, which can inhibit the PET process. mdpi.com This suppression of the quenching pathway allows the fluorophore to de-excite radiatively, resulting in a "turn-on" fluorescent response. researchgate.netresearchgate.net This PET-based sensing mechanism is a common strategy in the design of fluorescent probes for various ions. mdpi.com

Chelation Enhanced Fluorescence (CHEF) Phenomena

Chelation Enhanced Fluorescence (CHEF) is a phenomenon where the fluorescence of a molecule is significantly increased upon chelation with a metal ion. researchgate.net This effect is central to the operation of this compound. The binding of the target metal ion, such as Fe³⁺, to the receptor part of the probe restricts intramolecular rotations and vibrations that would otherwise provide non-radiative decay pathways for the excited state. researchgate.net By locking the molecule into a more rigid conformation, the chelation process minimizes energy loss through non-radiative channels, thereby enhancing the fluorescence quantum yield and leading to a brighter emission. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) Strategies

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two chromophores, a donor and an acceptor. researchgate.netmdpi.comwordpress.com In some rhodamine-based sensor designs, a FRET mechanism can be employed. researchgate.netrsc.org This typically involves a system where the excitation of a donor molecule results in the non-radiative transfer of energy to a nearby acceptor molecule, which then fluoresces. wordpress.com The efficiency of FRET is highly dependent on the distance between and the spectral overlap of the donor and acceptor. wordpress.com While not the primary mechanism for this compound itself, FRET strategies are a part of the broader toolkit for designing advanced rhodamine-based sensors. researchgate.netmdpi.commdpi.com

Coordination Chemistry in Analyte Recognition by this compound

The selective recognition of specific analytes by this compound is governed by the principles of coordination chemistry. The dithenoyl hydrazide moiety acts as a specific binding site or receptor for the target analyte. researchgate.net In the case of Fe³⁺ detection, the oxygen and sulfur atoms on the three amides and the thiophene (B33073) groups of the probe are believed to participate in the coordination with the Fe³⁺ ion. researchgate.net

The stoichiometry of the complex formed between the probe and the analyte is a critical factor. For many rhodamine-based probes, a 1:1 binding stoichiometry is observed with metal ions. sioc-journal.cnkoreascience.kr This coordination event is what triggers the cascade of photophysical changes, leading to the observable signal. The stability of the formed complex, often quantified by the association constant, is a measure of the probe's affinity for the analyte. For instance, a rhodamine B hydrazide hydrazone derivative was found to have a high association constant of 1.92 x 10⁶ M⁻¹ for Cu²⁺. koreascience.kr

Selective Ferric Ion (Fe³⁺) Chelation: Ligand-Metal Interactions

This compound is a fluorescent and colorimetric probe specifically designed for the detection of ferric iron (Fe³⁺). caymanchem.comcaymanchem.com The selectivity of this probe for Fe³⁺ is a result of the specific coordination between the metal ion and the ligand. nih.govresearchgate.net The probe's structure incorporates a rhodamine B hydrazide backbone modified with two thiophene carbonyl groups. nih.govsigmaaldrich.com

In its native state, the rhodamine moiety exists in a colorless and non-fluorescent spirolactam form. frontiersin.org Upon the introduction of Fe³⁺, the ferric ion coordinates with the oxygen and sulfur atoms of the three amide groups and the thiophene moieties. researchgate.net This interaction induces the opening of the spirolactam ring to form a highly conjugated and fluorescent xanthene structure. frontiersin.orgresearchgate.net This structural transformation from the spirolactam to the ring-opened amide form is the primary mechanism for the "turn-on" fluorescence and the visible color change from colorless to pink. caymanchem.comcaymanchem.comfrontiersin.org

The probe demonstrates a high degree of selectivity for Fe³⁺ over other metal ions, including ferrous iron (Fe²⁺) and a wide array of other cations and anions. caymanchem.comcaymanchem.comnih.gov This selectivity is attributed to the specific binding affinity between the Fe³⁺ ion and the coordinating atoms within the probe's structure. frontiersin.org The detection limit for Fe³⁺ has been reported to be as low as 3.76 µmol/L, which is below the World Health Organization's recommended value for drinking water. nih.gov

The binding stoichiometry between the this compound probe and Fe³⁺ has been determined to be 1:1. researchgate.net This was confirmed through methods such as Job's plot analysis, which studies the continuous variation of the mole fraction of the components. nih.govresearchgate.net The interaction is also reversible, as the original colorless state can be restored by the addition of a strong chelating agent like ethylenediaminetetraacetate (B1237979) (EDTA²⁻). aimspress.com

Table 1: Characteristics of this compound as a Fe³⁺ Probe

Feature Description
Analyte Ferric Iron (Fe³⁺)
Sensing Principle Spirolactam ring-opening upon Fe³⁺ chelation
Signal Colorimetric (colorless to pink) and "Turn-on" fluorescence
Selectivity High for Fe³⁺ over other metal ions
Detection Limit 3.76 µmol/L
Binding Ratio 1:1 (Probe:Fe³⁺)

| Reversibility | Reversible with EDTA |

Influence of Thiophene Carbonyl Moieties on Selectivity

The exceptional selectivity of this compound for ferric ions (Fe³⁺) is significantly influenced by the presence of two thiophene carbonyl groups. nih.govmdpi.com These moieties act as the primary recognition sites for the metal ion. nih.gov The coordination between the Fe³⁺ ion and the oxygen and sulfur atoms of the thiophene carbonyl groups is a key factor in the selective binding process. researchgate.netmdpi.com This specific interaction is what allows the probe to distinguish Fe³⁺ from a variety of other coexisting metal ions and anions. nih.gov

The design of the probe, incorporating these thiophene carbonyl groups, was a deliberate strategy to enhance its selectivity. nih.gov The resulting N,N-dithenoyl-rhodamine based sensor exhibits a strong affinity for Fe³⁺, leading to a distinct colorimetric and fluorescent response. mdpi.com This high selectivity has been demonstrated in studies where the probe was exposed to a panel of different metal ions, with a significant response observed only in the presence of Fe³⁺. nih.gov

Diverse Metal Ion Binding Modalities of Related Rhodamine Hydrazides

Rhodamine hydrazide derivatives serve as a versatile platform for the development of chemosensors for a variety of metal ions, not limited to just Fe³⁺. The binding modality can be tailored by modifying the hydrazide portion of the molecule, leading to selective detection of other metal ions like copper (Cu²⁺) and mercury (Hg²⁺). koreascience.krsioc-journal.cn

For instance, different rhodamine hydrazide derivatives have been synthesized to act as "off-on" fluorescent sensors for Cu²⁺. koreascience.kr In these cases, the spirolactam ring of the rhodamine structure opens upon binding with Cu²⁺, resulting in a significant increase in fluorescence. koreascience.kr The binding stoichiometry for Cu²⁺ can vary, with some sensors showing a 1:1 ratio with the metal ion. koreascience.kr

Similarly, rhodamine-based probes have been developed for the selective detection of Hg²⁺. aimspress.commdpi.com These sensors also operate on the principle of the spirolactam ring-opening mechanism upon interaction with Hg²⁺. aimspress.commdpi.com The coordination typically involves nitrogen and oxygen atoms in the probe structure, which have a strong affinity for mercury ions. aimspress.com The binding ratio for Hg²⁺ can differ, with some probes forming a 1:2 complex with the metal ion. sioc-journal.cn

The selectivity of these probes is determined by the specific chemical structure of the hydrazide derivative. By incorporating different functional groups, such as 2-hydroxybenzoyl hydrazide or 2-hydroxyquinoline-3-carbaldehyde, the resulting sensor can be made highly selective for a particular metal ion. sioc-journal.cnmdpi.com

Table 2: Metal Ion Sensing by Various Rhodamine Hydrazide Derivatives

Derivative Type Target Ion Sensing Mechanism Binding Ratio (Probe:Ion)
N,N-dithenoyl-rhodamine Fe³⁺ Spirolactam ring-opening 1:1
Rhodamine B hydrazide hydrazone Cu²⁺ Spirolactam ring-opening 1:1
2-hydroxybenzoyl hydrazide-modified rhodamine Hg²⁺ Spirolactam ring-opening Not specified

Analyte-Triggered Reaction-Based Sensing Mechanisms

Beyond metal ion chelation, rhodamine hydrazide derivatives can be engineered to detect specific analytes through reaction-based sensing mechanisms. These reactions trigger a change in the probe's structure, leading to a measurable optical response.

Oxidation-Hydrolysis Reactions for Specific Analyte Sensing (e.g., HOCl)

Rhodamine hydrazide-based probes have been effectively utilized for the detection of hypochlorous acid (HOCl) through a specific oxidation-hydrolysis mechanism. researchgate.netresearchgate.net In its initial state, the probe exists in a non-fluorescent, spirocyclic form. researchgate.netuq.edu.au The presence of HOCl triggers the oxidation of the hydrazide moiety. researchgate.netacs.org This oxidation is followed by a hydrolysis reaction, which leads to the opening of the spirolactam ring. researchgate.netresearchgate.netacs.org

The ring-opening event restores the conjugated xanthene structure of the rhodamine dye, resulting in a significant "turn-on" fluorescence and a visible color change. researchgate.netuq.edu.au This mechanism provides high sensitivity and selectivity for HOCl over other reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net The specificity arises from the unique reactivity of the hydrazide group towards HOCl-mediated oxidation. researchgate.net Probes designed based on this principle have demonstrated rapid response times and good photostability in aqueous solutions. researchgate.net

Deprotonation Processes for Anion Recognition (e.g., CN⁻)

Rhodamine hydrazide derivatives can also be designed to detect anions like cyanide (CN⁻) through a deprotonation mechanism. rsc.orgresearchgate.net In these sensor systems, the probe is functionalized with a group, such as a hydroxyl (-OH) group, that can be deprotonated by the target anion. rsc.orgsci-hub.se

The interaction with cyanide, a sufficiently basic anion, leads to the deprotonation of the probe. rsc.orgresearchgate.net This deprotonation event can induce a change in the electronic properties of the molecule, often resulting in a colorimetric and/or fluorescent response. rsc.orgresearchgate.net For example, a probe might exhibit a color change from colorless to yellow or a "turn-on" fluorescence upon deprotonation by CN⁻. researchgate.net

The binding stoichiometry between the probe and the cyanide ion is often found to be 1:1 or 1:2, which can be confirmed by methods like Job's plot. rsc.orgresearchgate.net The sensing mechanism is supported by techniques such as ¹H NMR titration, which can show the disappearance of the proton signal from the deprotonated group. rsc.orgsci-hub.se This deprotonation-based sensing provides a selective way to detect cyanide in various media. researchgate.netresearchgate.net

Formation of Iminium Ions and Subsequent Cyclization (e.g., Formaldehyde)

The detection of formaldehyde (B43269) (FA) by certain rhodamine-based probes involves a reaction sequence that begins with the formation of an iminium ion. nih.gov These probes are typically designed with a reactive amine group. nih.govnih.gov

The reaction is initiated when the amine group of the probe reacts with formaldehyde to form an iminium ion. nih.govwikipedia.org This is a key step in the Mannich reaction, a three-component condensation. wikipedia.orgnumberanalytics.com Following the formation of the iminium ion, an intramolecular reaction occurs. The hydrazide NH group within the probe molecule performs a nucleophilic attack on the iminium ion. nih.gov

This intramolecular attack leads to the formation of a cyclic aminal. nih.gov The formation of this new cyclic structure then triggers the opening of the spirocyclic moiety of the rhodamine core. nih.gov This ring-opening generates the highly fluorescent xanthene form of the dye, resulting in a detectable "turn-on" fluorescence signal. nih.gov This mechanism allows for the selective and sensitive detection of formaldehyde. nih.govnih.gov

Table 3: Chemical Compound Names

Compound Name
This compound
Ferric ion (Fe³⁺)
Ferrous ion (Fe²⁺)
Ethylenediaminetetraacetate (EDTA²⁻)
Thiophene
Copper (Cu²⁺)
Mercury (Hg²⁺)
2-hydroxybenzoyl hydrazide
2-hydroxyquinoline-3-carbaldehyde
Hypochlorous acid (HOCl)
Cyanide (CN⁻)
Formaldehyde (FA)
Iminium ion
Xanthene
Spirolactam

Advanced Analytical Performance and Computational Validation

Optoelectronic Response Characterization

Rhodamine dithenoyl hydrazide operates as a highly effective "off-on" sensor for Fe³⁺ ions. frontiersin.orgresearchgate.net In its native state, the molecule exists in a colorless, non-fluorescent spirolactam form. mdpi.commdpi.com The presence of Fe³⁺ induces a structural transformation to a ring-opened amide form, which is intensely colored and fluorescent. mdpi.commdpi.com This change is facilitated by the coordination of Fe³⁺ with the oxygen and sulfur atoms of the two thiophene (B33073) carbonyl groups, which serve as the recognition sites. frontiersin.orgresearchgate.net

The interaction of this compound with Fe³⁺ results in a significant "turn-on" fluorescent response. frontiersin.orgresearchgate.net In the absence of Fe³⁺, the compound is essentially non-fluorescent. mdpi.com Upon binding with Fe³⁺, a strong fluorescence emission is observed, signaling the presence of the ion. frontiersin.orgresearchgate.netrsc.org This is attributed to the Fe³⁺-induced opening of the spirolactam ring. mdpi.commdpi.com Research indicates that this probe is highly selective for Fe³⁺ over many other common metal ions. researchgate.netrsc.org

While the primary mechanism described for this compound is a turn-on fluorescence response, the existing literature does not provide evidence of its application in ratiometric sensing. Ratiometric fluorescent probes typically involve measuring the ratio of two different emission wavelengths, which can provide more precise results by correcting for environmental effects and probe concentration variations. mdpi.com Studies on similar rhodamine-based sensors have explored ratiometric detection, for instance, through fluorescence resonance energy transfer (FRET), but this has not been specifically documented for this compound itself. bertin-bioreagent.com

A key feature of this compound is its ability to generate a clear colorimetric signal upon interaction with Fe³⁺, enabling visual detection without the need for sophisticated instrumentation. frontiersin.orgresearchgate.net In its unbound state, a solution of the compound is colorless. mdpi.comresearchgate.net The addition of Fe³⁺ triggers a distinct color change to pink. researchgate.netresearchgate.netnih.gov This visual transformation is a direct consequence of the spirolactam ring-opening mechanism, which extends the conjugated system of the molecule, causing it to absorb light in the visible region. mdpi.commdpi.com This property makes it a practical tool for the rapid, on-site detection of Fe³⁺ in various samples, including aqueous solutions and living cells. frontiersin.orgresearchgate.net

This compound facilitates a dual-mode analysis of Fe³⁺, combining both fluorescence and UV-Vis absorption spectroscopy. frontiersin.org This dual-pronged approach enhances the reliability of detection. The turn-on fluorescence provides high sensitivity, while the colorimetric change, quantifiable by UV-Vis absorption, offers a complementary confirmation. frontiersin.orgmdpi.com This dual functionality is a significant advantage in analytical applications, allowing for both qualitative (visual) and quantitative assessment of Fe³⁺ concentrations. frontiersin.org

Colorimetric Signal Generation and Visual Detection

Spectrophotometric Analysis and Signal Readout

The interaction between this compound and Fe³⁺ can be precisely quantified using spectrophotometric techniques.

UV-Vis absorption spectroscopy provides a clear profile of the binding event between this compound and Fe³⁺. In its free form, the probe exhibits absorption maxima in the ultraviolet region, at approximately 235 nm and 273 nm, with no significant absorption in the visible range. researchgate.net Upon the addition of Fe³⁺, a new, strong absorption band emerges in the visible spectrum. frontiersin.org For a similar rhodamine-based probe, this new peak was observed at around 562 nm. researchgate.net The intensity of this new peak increases progressively with higher concentrations of Fe³⁺, allowing for quantitative determination. researchgate.net

Table 1: UV-Vis Absorption Data for Rhodamine-Based Fe³⁺ Probes

Compound StateAbsorption Maximum (λmax)Reference
This compound (Free Form)235 nm, 273 nm researchgate.net
Rhodamine B-based probe + Fe³⁺~562 nm researchgate.net
Rhodamine 6G-based conjugate + Fe³⁺532 nm frontiersin.orgnih.gov

Fluorescence emission spectroscopy is a highly sensitive method for detecting the interaction between this compound and Fe³⁺. The probe itself is non-emissive, but upon excitation after binding with Fe³⁺, it displays a strong fluorescence emission. frontiersin.orgresearchgate.net The excitation maximum is reported to be around 534 nm, with an emission spectrum ranging from 550 nm to 700 nm. researchgate.netrsc.org A specific emission peak in the presence of ferric iron is noted at 588 nm. researchgate.netnih.gov The detection limit for Fe³⁺ using this method has been reported to be as low as 3.76 μmol/L. frontiersin.orgusm.my

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for a fluorescent probe. While rhodamine dyes, in general, are known for their high quantum yields, a specific value for this compound in its Fe³⁺-bound, fluorescent state is not explicitly provided in the reviewed literature. researchgate.net For context, the quantum yield of Rhodamine B in ethanol (B145695) has been reported to be around 0.49 to 0.65. researchgate.net

Table 2: Fluorescence Spectroscopy Data for this compound

ParameterValueReference
Excitation Maximum (λex)~534 nm researchgate.netrsc.org
Emission Maximum (λem) with Fe³⁺588 nm researchgate.netnih.gov
Emission Range with Fe³⁺550-700 nm researchgate.netrsc.org
Detection Limit for Fe³⁺3.76 μmol/L frontiersin.orgusm.my
Fluorescence Quantum YieldNot Reported

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Profiling

Computational Modeling for Mechanistic Elucidation

The intricate sensing mechanisms of this compound have been significantly illuminated through the application of advanced computational modeling techniques. These theoretical approaches provide a molecular-level understanding that complements and validates experimental observations. By simulating the interactions between the sensor molecule and target analytes, researchers can predict and confirm the structural and electronic changes that underpin the detection process.

Density Functional Theory (DFT) Calculations for Binding Confirmation

Density Functional Theory (DFT) has emerged as a powerful tool for confirming the binding events between this compound and analytes. These calculations provide detailed insights into the geometry and stability of the sensor-analyte complex.

The core of the sensing mechanism for many rhodamine hydrazide-based sensors lies in the analyte-induced transformation of the molecule's structure. In its free state, this compound typically exists in a non-fluorescent, colorless spirolactam form. Upon binding with a target analyte, the spirolactam ring is proposed to open, leading to the formation of a highly fluorescent, colored acyclic xanthene structure.

DFT calculations are employed to validate this proposed mechanism by:

Optimizing Geometries: The three-dimensional structures of the free this compound (in its spirolactam form) and the ring-opened form are computationally modeled and their energies are calculated. This helps in understanding the relative stabilities of the two isomers.

Modeling the Analyte Complex: The structure of the complex formed between this compound and the analyte is also optimized. This computational modeling can predict the coordination sites, bond lengths, and bond angles, thereby confirming the binding mode. For instance, theoretical studies on similar rhodamine-based sensors have confirmed the coordination of metal ions with the carbonyl oxygen and imine nitrogen atoms. mdpi.com

Calculating Binding Energies: A crucial aspect of DFT analysis is the calculation of the binding energy between the sensor and the analyte. A negative binding energy indicates that the formation of the complex is an energetically favorable process. The magnitude of the binding energy can also provide a measure of the strength of the interaction. For example, in a related rhodamine B based chemosensor, the Gibbs free energy of complex formation was calculated to be -29.057 kJ/mol. researchgate.net

These computational findings provide strong theoretical evidence for the binding interactions observed in experimental studies, confirming that the presence of the analyte drives the structural change from the spirolactam to the ring-opened form.

Theoretical Validation of Sensing Pathways

Beyond confirming the binding event itself, computational modeling is instrumental in validating the entire sensing pathway, particularly the origins of the optical response (color change and fluorescence).

The transition from the non-fluorescent spirolactam to the fluorescent ring-opened form is the primary sensing pathway. DFT and Time-Dependent DFT (TD-DFT) calculations can theoretically validate this pathway by examining the electronic properties of the different states of the sensor molecule.

Key aspects of this theoretical validation include:

Molecular Orbital Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated for both the spirolactam and the ring-opened forms, as well as the analyte complex. A significant change in the HOMO-LUMO energy gap upon analyte binding is often correlated with the observed changes in the absorption and emission spectra. For a similar rhodamine-based sensor, the energy gap of the complex was found to decrease from 0.069 eV to 0.031 eV after binding with the analyte. 202.28.34

Charge Transfer Analysis: The calculations can reveal the nature of electronic transitions. The fluorescence enhancement is often attributed to mechanisms like Chelation-Enhanced Fluorescence (CHEF). researchgate.net DFT can model the charge distribution in the molecule before and after complexation to validate such mechanisms.

Simulation of Absorption Spectra: TD-DFT can be used to simulate the UV-Vis absorption spectra of the different forms of the sensor. The calculated absorption maxima (λmax) for the spirolactam and the ring-opened complex can be compared with experimental data. A close match between the theoretical and experimental spectra provides strong validation for the proposed sensing mechanism. Studies on related rhodamine derivatives show that the spirolactam form has minimal absorption in the visible region, while the ring-opened complex exhibits a strong absorption band, which is consistent with the observed color change. rsc.org

In essence, computational modeling provides a foundational, theoretical framework that explains why and how this compound functions as a sensor. It confirms the binding mode through energetic and structural analysis and validates the sensing pathway by elucidating the electronic changes that give rise to the observable optical signals.

Research Applications and Bioanalytical Frontiers of Rhodamine Dithenoyl Hydrazide

Cellular Bioimaging and Intracellular Analyte Probing

The capacity of Rhodamine dithenoyl hydrazide to function within complex biological environments has led to its widespread use in cellular bioimaging. Its cell membrane permeability and low cytotoxicity at effective concentrations are crucial for observing dynamic processes within living cells without causing significant disruption.

Imaging of Specific Ions (e.g., Fe³⁺) in Living Cells

A primary application of this compound is the selective detection of ferric ions (Fe³⁺) in living cells. caymanchem.comnih.gov This probe exhibits a remarkable "turn-on" fluorescent response specifically towards Fe³⁺. nih.gov In its native state, the rhodamine core exists in a non-fluorescent, spirolactam ring form. The presence of Fe³⁺ triggers a structural transformation to a highly fluorescent, ring-opened amide form. nih.gov This change is accompanied by a visible color shift from colorless to pink, allowing for both fluorometric and colorimetric detection. caymanchem.comcaymanchem.com

The probe's high selectivity for Fe³⁺ over other biologically relevant metal ions and anions is a key advantage. caymanchem.comnih.gov This selectivity is attributed to the specific coordination of Fe³⁺ with the two thiophene (B33073) carbonyl groups of the hydrazide moiety. nih.gov This precise recognition mechanism ensures that the fluorescent signal accurately reflects the intracellular concentration of Fe³⁺. The ability to visualize the distribution and fluctuations of Fe³⁺ is critical for understanding its roles in various physiological and pathological processes.

Table 1: Spectral Properties of this compound for Fe³⁺ Detection

Property Value Reference
Excitation Maximum 534 nm caymanchem.comcaymanchem.com
Emission Maximum 550-700 nm caymanchem.comcaymanchem.com
Emission Peak (with Fe³⁺) 588 nm caymanchem.comcaymanchem.com
Visual Change (with Fe³⁺) Colorless to Pink caymanchem.comcaymanchem.com

Monitoring of Exogenous and Endogenous Species within Biological Systems

Beyond the detection of specific ions, derivatives and analogues of rhodamine hydrazide are employed to monitor a range of exogenous and endogenous species within biological systems. For instance, rhodamine-based cyclic hydrazide derivatives have been developed for the selective and rapid detection of formaldehyde (B43269), a reactive carbonyl species, in living cells. nih.gov These probes can be used to image both externally introduced (exogenous) and internally produced (endogenous) formaldehyde, providing insights into its metabolic and signaling functions. nih.gov

The underlying principle often involves a chemical reaction between the probe and the target analyte, leading to a change in the probe's fluorescent properties. This versatility allows for the design of specific probes for various molecules of interest, expanding the toolkit for intracellular analysis. The development of such probes is crucial for studying cellular processes, disease mechanisms, and the effects of therapeutic agents at the subcellular level.

Confocal Laser Scanning Microscopy (CLSM) in Cellular Studies

Confocal Laser Scanning Microscopy (CLSM) is an indispensable technique for high-resolution imaging of cells treated with fluorescent probes like this compound. 57357.org CLSM allows for the optical sectioning of thick specimens, which eliminates out-of-focus fluorescence and provides clear, detailed images of specific cellular compartments. 57357.org This capability is essential for accurately localizing the fluorescent signal from the probe within the cell, for example, to determine if Fe³⁺ is concentrated in specific organelles. nih.govfrontiersin.org

The use of CLSM in conjunction with this compound has been demonstrated in studies imaging Fe³⁺ in human cells. nih.govnais.net.cn The technique provides spatial information about the analyte's distribution, which is critical for understanding its cellular function and trafficking. 57357.org CLSM is a powerful tool for visualizing the dynamic changes in analyte concentrations in response to various stimuli or experimental conditions. 57357.org

Cellular Viability Assessments Relevant to Probe Application

A critical aspect of utilizing any fluorescent probe in living cells is ensuring that the probe itself is not toxic and does not interfere with normal cellular functions. caymanchem.comnais.net.cn Therefore, cellular viability assays are routinely performed alongside imaging studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to assess cell metabolic activity, which is often used as an indicator of cell viability. nih.govmdpi.com

Studies involving rhodamine-based probes often include MTT assays to confirm that the observed fluorescence changes are due to the specific interaction with the analyte and not a result of probe-induced cytotoxicity. nih.gov For instance, a water-soluble rhodamine-poly(ethylene glycol) conjugate was shown to have low cytotoxicity and good biocompatibility via MTT assay, validating its use for intracellular imaging. nih.gov These assessments are crucial for the reliable interpretation of bioimaging data.

Environmental Sensing and Real-World Sample Analysis

The robust and selective detection capabilities of this compound extend beyond the cellular environment to environmental applications, particularly in the analysis of water samples.

Detection in Aqueous Matrices and Complex Environmental Samples

This compound and related rhodamine-based chemosensors have proven effective for the detection of metal ions, including Fe³⁺, in various aqueous matrices. caymanchem.comcaymanchem.com The probe's ability to produce a distinct colorimetric and fluorescent response in aqueous solutions makes it suitable for analyzing environmental water samples. caymanchem.comresearchgate.net

A significant advantage is its high sensitivity, with a detection limit for Fe³⁺ reported to be 3.76 μmol/L (0.2 mg/L), which is below the World Health Organization's recommended value for drinking water. nih.govresearchgate.net This sensitivity, coupled with its selectivity, allows for the accurate quantification of Fe³⁺ even in the presence of other competing ions commonly found in environmental samples. nih.gov The practical applicability of these probes has been demonstrated in the analysis of real water samples, highlighting their potential for on-site environmental monitoring. mdpi.com

Table 2: Performance of this compound in Aqueous Samples

Parameter Value Reference
Analyte Fe³⁺ caymanchem.comnih.gov
Detection Limit 3.76 μmol/L nih.govresearchgate.net
pH Range Broad nih.govresearchgate.net
Response Colorimetric & Fluorescent caymanchem.comnih.gov

Application in Food and Water Quality Monitoring

The unique photophysical properties of rhodamine derivatives, such as high absorption coefficients and exceptional quantum yields, make them ideal candidates for monitoring food and water safety. researchgate.netmdpi.com The detection of contaminants like heavy metal ions is crucial, as their presence in drinking water and food can pose significant risks to human health and the environment. mdpi.comnih.gov this compound and related hydrazide compounds have been developed as highly selective and sensitive fluorescent and colorimetric probes for various metal ions in aqueous environments. mdpi.comcaymanchem.com

This compound itself has been identified as a selective probe for ferric iron (Fe³⁺). caymanchem.combertin-bioreagent.com It exhibits a distinct visual and fluorescent change in the presence of Fe³⁺, allowing for its detection in water. caymanchem.combertin-bioreagent.com The probe remains colorless and non-fluorescent in the absence of ferric iron but turns pink and fluoresces upon binding, with a detection limit reported to be as low as 3.76 x 10⁻⁹ M. mdpi.comcaymanchem.com This high selectivity is attributed to the coordinating functional groups of the two thiophene carbonyls in its structure. mdpi.com

Derivatives of rhodamine hydrazide have been successfully employed to detect other metal ions critical to quality monitoring. For instance, a strategy using Rhodamine 6G hydrazide (R6GH) was developed for the dual-mode fluorescent and colorimetric detection of mercury (Hg²⁺) in seafood. nih.gov This method demonstrated a good linear response for Hg²⁺ in the range of 0-5 μM with a detection limit of 2.5 × 10⁻² μM. nih.gov Other rhodamine-based sensors have been effectively used to detect copper (Cu²⁺) and palladium (Pd²⁺) in various water samples, including tap and river water. mdpi.comnih.gov The ability of these sensors to function in complex matrices underscores their practical utility in real-world applications. mdpi.comnih.gov

Analyte DetectedRhodamine-Based ProbeSample MatrixDetection MethodLimit of Detection (LOD)Reference
Fe³⁺ N,N-dithenoyl-rhodamineAqueous SolutionColorimetric & Fluorescent3.76 x 10⁻⁹ M mdpi.com
Hg²⁺ Rhodamine 6G hydrazide (R6GH)SeafoodColorimetric & Fluorescent2.5 x 10⁻² µM nih.gov
Cu²⁺ Rhodamine B hydrazideWaterOptical (Absorption & Emission)- nih.gov
Cu²⁺ FRET-based rhodamine sensorReal water samplesColorimetric & Ratiometric1.168 x 10⁻⁸ M mdpi.com
Pd²⁺ Rhodamine-based sensor (RBTPA)Actual water samples-- mdpi.com

Integration into Advanced Molecular Systems

The distinct "off-on" switching mechanism of rhodamine hydrazides, where the non-fluorescent spirolactam ring opens to a highly fluorescent acyclic form upon analyte binding, is a foundational principle for their use in more complex molecular technologies. researchgate.netnih.gov This predictable behavior has enabled their integration into advanced systems like molecular logic gates and computing constructs. researchgate.net

Design of Molecular Logic Gates

Molecular logic gates are molecules that can perform logical operations analogous to electronic logic gates. The significant and often binary changes in the optical output (color or fluorescence) of rhodamine probes in response to specific chemical inputs make them excellent components for these systems. researchgate.net Rhodamine-based chemosensors, including the N,N-dithenoyl-rhodamine probe, have been successfully incorporated into logic gates. researchgate.net For example, a thiophene-derivatized rhodamine probe has been used to construct a molecular logic gate, demonstrating its potential in processing chemical information at the molecular level. nih.gov The interaction between the probe and a specific ion serves as the input, while the resulting fluorescence or color change serves as the output, enabling the construction of "YES" or "INHIBIT" logic functions.

Development of Molecular Computing Constructs

Building upon the principles of molecular logic gates, rhodamine-based probes are being explored for their potential in creating molecular computing systems. researchgate.net By combining multiple logic gates, more complex computational constructs can be designed. The ability of N,N-dithenoyl-rhodamine and similar sensors to provide clear, measurable responses to specific analytes allows them to function as fundamental units within these systems. researchgate.net These molecular-level devices hold potential for future applications in fields ranging from environmental sensing to diagnostics, where computation is based on chemical inputs rather than electronic signals. researchgate.net

Innovative Sensor Platforms and Device Development

To enhance their practicality for on-site and real-time analysis, rhodamine hydrazide probes are being integrated into user-friendly and portable sensor platforms. This transition from solution-based assays to physical devices represents a significant step towards widespread application in point-of-care and field-based testing. nih.govmdpi.com

Paper-Based Diagnostic Tools

Paper-based analytical devices (µPADs) offer a low-cost, portable, and disposable platform for diagnostics. mdpi.com Rhodamine hydrazide derivatives have been successfully immobilized on paper strips to create simple and effective visual sensors. mdpi.comnih.gov A paper-based sensor utilizing Rhodamine 6G hydrazide has been developed for the visual and semi-quantitative detection of Hg²⁺ in seafood. nih.gov This device provides a dual-mode output, showing both a color change visible to the naked eye and a fluorescent response that can be quantified. nih.gov The colorimetric data from the paper sensor can even be analyzed with smart devices for more reliable and efficient detection. nih.gov Similarly, other rhodamine-based probes have been applied to test papers or strips for the on-site quantitation of ions like Pd²⁺ and Cu²⁺. mdpi.com

Device TypeTarget AnalyteRhodamine ProbeKey FeatureApplicationReference
Paper-based sensor Hg²⁺Rhodamine 6G hydrazide (R6GH)Dual-mode (colorimetric & fluorescent) detectionSeafood analysis nih.gov
Test paper Pd²⁺Rhodamine-based sensor (RBPTA)On-site, real-time quantitation- mdpi.com
Test paper strips Cu²⁺FRET-based rhodamine sensor-Water analysis mdpi.com

Polymeric Sensor Film Formulations

Incorporating rhodamine probes into polymeric matrices is another advanced strategy for creating robust and stable sensor devices. nih.gov Researchers have fabricated sensor films and fabrics by loading Rhodamine B hydrazide into polymers like cellulose (B213188) acetate (B1210297) and polysulfone. nih.gov In one study, cellulose acetate was used to create porous membranes, electrospun fibers, and non-porous casted films containing the rhodamine probe for the optical detection of Cu(II) ions. nih.gov Loading the dye onto the pre-formed polymeric fabric was found to be the most effective method for ensuring the stability of the probe. nih.gov Another approach involves synthesizing new rhodamine-based monomers that can be electropolymerized to form a thin sensor film on an electrode, creating a multi-signal sensor platform for detecting ions like Hg²⁺ through potentiometric, colorimetric, and voltammetric responses. rsc.org Furthermore, water-soluble polymeric sensors have been created by conjugating Rhodamine 6G hydrazide with polyethylene (B3416737) glycol (PEG), which improves water solubility and biocompatibility for detecting Fe³⁺. frontiersin.orgresearchgate.net

Perspectives and Future Directions in Rhodamine Dithenoyl Hydrazide Research

Addressing Limitations in Sensing Repeatability and Enhanced Sensitivity

While rhodamine-based probes, including Rhodamine dithenoyl hydrazide, are known for their good sensitivity, there is a persistent need for improvement in both sensitivity and repeatability. mdpi.comresearchgate.net The detection limit of the N,N-dithenoyl-rhodamine probe for Fe³⁺ has been reported as 3.76 μmol/L, which is commendably below the WHO's recommended value for drinking water. nih.gov Nevertheless, achieving even lower detection limits, particularly in the nanomolar range, is a continuous goal to meet the demands of ultra-trace analysis in complex environmental and biological samples. nih.govnih.gov

Repeatability and reversibility are critical for the development of reusable sensors. The fluorescence of some rhodamine-based sensors can be reversed by adding chelating agents like ethylenediaminetetraacetic acid (EDTA), which sequesters the metal ion and allows the probe to return to its non-fluorescent, spirolactam form. mdpi.comspectroscopyonline.com This process can be repeated multiple times with minimal fluorescence loss, demonstrating good reversibility. spectroscopyonline.com Future research on this compound should focus on systematically evaluating and enhancing this reversibility, which is crucial for practical, long-term monitoring applications.

Rhodamine-Based ProbeTarget IonReported Detection LimitKey Feature
This compoundFe³⁺3.76 μM nih.govresearchgate.netSelective for Fe³⁺ over other ions. nih.gov
Rhodamine 6G hydrazide (R6GH)Hg²⁺0.025 μM mdpi.comDual-mode detection in seafood. mdpi.com
Rhodamine-based sensor (R1)Pb²⁺0.17 nM mdpi.comSuitable for intracellular imaging. mdpi.com
Rhodamine-based sensor (RGN)Fe³⁺10.20 nM nih.govMulti-ion detection capability. nih.gov

Exploration of Novel Analytical Targets beyond Metal Ions

The foundational structure of rhodamine hydrazides is highly versatile, allowing for the detection of a wide array of analytes beyond the well-studied metal ions. medchemexpress.comresearchgate.net While this compound itself is tailored for Fe³⁺, its parent structure, Rhodamine B hydrazide, has been adapted to detect various other species. caymanchem.comnih.gov This adaptability suggests a promising future direction for developing new derivatives of this compound.

Future research could modify the thiophene (B33073) carbonyl recognition groups or other parts of the molecule to target:

Anions: Certain rhodamine-metal complexes can act as secondary sensors for anions like cyanide (CN⁻). researchgate.net

Reactive Oxygen and Nitrogen Species (RONS): Rhodamine B hydrazide has been used to detect species like hydroxyl radicals and nitric oxide (NO). medchemexpress.com This is highly relevant for studying oxidative stress in biological systems.

Small Biological Molecules: With rational design, rhodamine probes can detect crucial biomolecules. For instance, a rhodamine dihydrazide with a benzene (B151609) ring was designed to selectively detect salicylic (B10762653) acid, a key signaling molecule in plants under stress. nih.gov Other potential targets include thiols and amino acids. mdpi.comresearchgate.net

Parent Probe StructureNovel Target AnalyteSensing Principle
Rhodamine B hydrazideNitric Oxide (NO) medchemexpress.comFluorescence response to NO. medchemexpress.com
Rhodamine B hydrazideSulfite medchemexpress.comFormation of fluorescent Rhodamine B product. medchemexpress.com
Rhodamine dihydrazide derivativeSalicylic Acid nih.govSelective recognition and fluorescence turn-on. nih.gov
Rhodamine-Al³⁺ complexCyanide (CN⁻) researchgate.netRelay recognition by the pre-formed complex. researchgate.net

Rational Design Strategies for Enhanced Probe Performance

The performance of a rhodamine-based probe is intrinsically linked to its molecular structure. The core sensing mechanism relies on the transformation of the non-fluorescent spirolactam ring to the highly fluorescent, open-ring form upon analyte binding. nih.govekb.eg Rational design strategies aim to optimize this process for higher sensitivity, selectivity, and functionality.

Key design strategies for future iterations of this compound include:

Modifying the Recognition Moiety: The two thiophene carbonyl groups in this compound are crucial for its selectivity towards Fe³⁺. nih.gov Synthesizing new derivatives with different recognition groups can tune the probe for other specific targets.

Enhancing Conjugation: Introducing conjugated π-systems, such as additional benzene rings or aromatic heterocycles, can increase the π-electron density when the spirolactam ring opens, leading to intensified fluorescence. nih.gov

Improving Water Solubility: Many rhodamine derivatives suffer from poor water solubility, limiting their use in biological and environmental systems. nih.gov A successful strategy has been the conjugation of the rhodamine moiety with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) via Schiff base reactions, creating water-soluble polymeric sensors. nih.govresearchgate.net

Integration with Advanced Nanomaterials for Hybrid Sensing Systems

A significant frontier in sensor development is the integration of fluorescent probes with nanomaterials to create hybrid sensing systems. These systems can overcome limitations of free probes, such as poor water solubility, and provide new functionalities.

Future work on this compound could explore integration with:

Titanium Dioxide (TiO₂) Nanoparticles: Rhodamine B hydrazide has been adsorbed onto water-dispersible TiO₂ nanoparticles. nih.gov This created a "turn-on" fluorimetric sensor for orthosilicic acid that could be used in aqueous media and for imaging in human kidney cells, demonstrating how nanomaterials can facilitate sensing in complex biological environments. nih.gov

Polymeric Fabrics and Hydrogels: Rhodamine B hydrazide has been loaded into cellulose (B213188) acetate (B1210297) fabrics to create solid-state optical sensors for Cu²⁺. mdpi.com Similarly, rhodamine derivatives have been incorporated into hydrogels for the detection of Fe³⁺ in environmental water samples. mdpi.com These approaches lead to the development of practical, portable sensing devices like test strips. mdpi.comspectroscopyonline.com

Silver-Decorated Zinc Oxide (Ag/ZnO) Nanoflowers: These nanostructures have been used to create a highly sensitive electrochemical sensor for Rhodamine B, showcasing the potential for developing dual-functional materials that can both detect and degrade pollutants. nih.gov

Development of Multi-Analyte and Relay Recognition Systems

The design of probes capable of detecting multiple analytes or participating in sequential detection (relay recognition) represents a major advance in analytical chemistry. researchgate.net This moves beyond simple "yes/no" detection to more complex logic-based sensing.

Future research inspired by the rhodamine hydrazide framework could lead to:

Multi-Ion Probes: A single rhodamine-based sensor has been designed to detect multiple different metal ions (Fe³⁺, Al³⁺, Cr³⁺, and Hg²⁺) by using different solvent systems or "channels" to achieve selectivity for each ion. nih.gov

Relay Recognition Probes: A probe can be designed to first bind to one analyte, which then activates it to detect a second, different analyte. acs.org For example, a rhodamine-based probe was developed to first detect trivalent cations like Al³⁺, and the resulting complex was then able to selectively sense cyanide anions. researchgate.net This cascade-type recognition is a sophisticated approach that could be engineered into future this compound derivatives.

Q & A

Basic: What are the key steps in synthesizing rhodamine hydrazide derivatives for fluorescent probes?

Rhodamine hydrazide derivatives are typically synthesized via Schiff-base reactions or condensation with aldehydes/ketones. For example, rhodamine B hydrazide can be synthesized by refluxing rhodamine B hydrochloride with hydrazine hydrate in ethanol . Post-synthesis, characterization involves 1H/13C NMR, FTIR, and ESI-MS to confirm structural integrity. Optimization may include adjusting solvent systems (e.g., ethanol with acetic acid catalysis) and purification via silica gel chromatography .

Basic: How does pH influence the specificity of rhodamine hydrazide-based succinimide detection in proteins?

Controlling pH is critical for minimizing nonspecific reactions. At pH 7.5 , hydrazine selectively reacts with succinimide, as protonation (pKa ~7.8) reduces reactivity toward other residues like asparagine. Lower pH (6.0–7.0) decreases labeling efficiency, while higher pH (8.0–9.0) increases background reactions (e.g., deamidation at Asn-Gly sites). For derivatization with rhodamine sulfonyl chloride, pH 2–3 ensures hydrazide reactivity while protonating amines (pKa ~9), preventing side reactions .

Advanced: How can researchers resolve contradictions in reaction yields when optimizing rhodamine hydrazide labeling under varying pH?

Conflicting data on labeling efficiency vs. pH often arise from trade-offs between hydrazide protonation and nucleophilicity. For example, while pH 2 maximizes specificity for aldehyde-based labeling, it may reduce yield due to excessive protonation. A systematic approach includes:

  • Titration experiments to map pH vs. labeling efficiency .
  • Parallel detection methods (e.g., fluorescence and mass spectrometry) to quantify both specific and background signals .
  • Time-resolved kinetics to identify optimal incubation periods at fixed pH and temperature (e.g., 37°C for 3 hours) .

Advanced: What strategies enhance selectivity of rhodamine hydrazide probes for Hg²⁺ over competing metal ions?

Selectivity for Hg²⁺ is achieved through:

  • Spirolactam ring-opening : Hg²⁺ induces a conformational shift from non-fluorescent spirolactam to fluorescent open-ring structures. This mechanism is confirmed via Job’s plot and FTIR .
  • Chelation design : Introducing thiophene or quinoline moieties improves Hg²⁺ binding affinity. For instance, a probe with 2-mercaptoquinoline-3-carbaldehyde showed >10-fold selectivity for Hg²⁺ over Cu²⁺/Pb²⁺ .
  • Interference testing : Validate specificity using competing ions (e.g., Fe³⁺, Ag⁺) in buffer systems mimicking biological matrices .

Basic: How are rhodamine hydrazide derivatives used in protein carbonyl quantification?

Rhodamine B hydrazide (RBH) reacts with protein carbonyls to form stable hydrazones, detectable via fluorescence (ex/em ~550/580 nm). Key steps include:

  • Incubation : Proteins are treated with RBH in neutral pH buffers to avoid denaturation.
  • Removal of excess reagent : Dialysis or size-exclusion chromatography eliminates unbound RBH.
  • Quantification : Fluorescence intensity correlates with carbonyl content, validated against 2,4-dinitrophenylhydrazine (DNPH) assays .

Advanced: What methodological challenges arise when applying rhodamine hydrazide probes in live-cell imaging?

Challenges include:

  • Cellular uptake : Probes like R6GH require lipophilic modifications (e.g., acetylated sugars) for mitochondrial targeting .
  • Signal-to-noise ratio : Autofluorescence and probe aggregation necessitate ratiometric measurements or two-photon excitation .
  • Reversibility : For dynamic metal ion monitoring, ensure reversible binding (e.g., using thiol-containing buffers to strip Hg²⁺ from probes) .

Basic: How do reaction time and temperature affect rhodamine hydrazide derivatization efficiency?

Derivatization (e.g., with sulfonyl chlorides) typically requires 3 hours at 25°C for optimal yield. Prolonged incubation or higher temperatures (≥37°C) may degrade the fluorophore or increase nonspecific labeling. For aldehyde-based reactions, shorter times (1–2 hours) at 4°C are used to preserve protein integrity .

Advanced: How can computational methods guide the design of rhodamine hydrazide-based sensors?

  • DFT calculations : Predict electronic transitions and binding energies for metal ions (e.g., Hg²⁺ vs. Au³⁺) .
  • Molecular docking : Simulate interactions between hydrazide probes and target proteins/enzymes (e.g., MAO-B inhibition studies) .
  • QSAR models : Optimize substituents (e.g., electron-withdrawing groups) to enhance fluorescence quantum yields .

Basic: What techniques validate the specificity of rhodamine hydrazide labeling in intact proteins?

  • SDS-PAGE with fluorescence scanning : Detects labeled proteins in crude lysates without proteolysis .
  • Western blotting : Confirms labeling using anti-rhodamine antibodies .
  • Mass spectrometry : Identifies exact modification sites (e.g., aspartyl hydrazide at succinimide residues) .

Advanced: How do structural variations in rhodamine derivatives (e.g., B vs. 6G) impact probe performance?

  • Rhodamine B : Longer emission wavelengths (~580 nm) suit multiplexing with green fluorophores.
  • Rhodamine 6G : Higher quantum yield (~0.95 vs. ~0.5 for B) improves sensitivity for low-abundance targets .
  • Texas Red derivatives : Red-shifted emission (~615 nm) minimizes background in biological samples .

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